ácidos biliares monohidróxi, álcoois e derivados
Monohydroxy bile acids, alcohols, and their derivatives are crucial components in the digestive system of mammals, playing a significant role in cholesterol metabolism and fat emulsification. These molecules are primarily produced by the liver and converted from cholesterol through enzymatic processes involving key enzymes such as cholesterol 7α-hydroxylase.
Monohydroxy bile acids, specifically deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and their corresponding alcohols, are well-known for their structural diversity. They exhibit a wide range of biological activities including the stimulation of intestinal lipid absorption, regulation of bile flow, and interaction with nuclear receptors like FXR (Farnesoid X Receptor). The derivatives of these compounds often modify their functional groups to enhance specific bioactivities or improve pharmaceutical properties.
In medical applications, these molecules are studied for their potential in treating conditions such as cholestatic liver disease, gallstone formation, and non-alcoholic fatty liver disease. Additionally, research on bile acid analogs focuses on developing drugs that can modulate bile acid signaling pathways, providing therapeutic benefits across various diseases.

Estrutura | Nome químico | CAS | MF |
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Ergosta-8,24(28)-dien-26-oicacid, 7-hydroxy-4-methyl-3,11-dioxo-, (4a,5a,7b,25S)- | 163565-76-2 | C29H42O5 |
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3alpha-Hydroxy-25,26,27-trinor-7,14-mariessiadien-23-one | 139483-01-5 | C27H42O2 |
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chabrolosteroid D | 1002106-67-3 | C28H42O4 |
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Dehydrotrametenolic acid | 6879-05-6 | C31H48O3 |
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Zhankuic acid B | 173221-07-3 | C29H42O5 |
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Petuniasterone B 22-O-acetate | 114176-04-4 | C32H48O7 |
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(3alpha,24E)-3-Hydroxy-23-oxo-7,14,24-mariesiatrien-26-oic acid | 113105-30-9 | C30H44O4 |
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camphoratin F | 1256768-23-6 | C30H44O5 |
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(3alpha,24Z)-3-Hydroxy-23-oxo-7,14,24-mariesiatrien-26-oic acid | 114339-77-4 | C30H44O4 |
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chabrolosteroid G | 1002106-70-8 | C28H42O4 |
Literatura Relacionada
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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